molecular formula C14H18O B1343493 Cyclopropyl 2-(2,3-dimethylphenyl)ethyl ketone CAS No. 898793-43-6

Cyclopropyl 2-(2,3-dimethylphenyl)ethyl ketone

Cat. No.: B1343493
CAS No.: 898793-43-6
M. Wt: 202.29 g/mol
InChI Key: NRXPSTWUGXOMSV-UHFFFAOYSA-N
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Description

Cyclopropyl 2-(2,3-dimethylphenyl)ethyl ketone is an organic compound with the molecular formula C14H18O It is characterized by the presence of a cyclopropyl group attached to a ketone functional group, along with a 2,3-dimethylphenyl substituent

Properties

IUPAC Name

1-cyclopropyl-3-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-10-4-3-5-12(11(10)2)8-9-14(15)13-6-7-13/h3-5,13H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXPSTWUGXOMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644659
Record name 1-Cyclopropyl-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-43-6
Record name 1-Cyclopropyl-3-(2,3-dimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination and Ring-Closure Method (Patent CN100494146C)

  • Step 1: Acetyl n-propyl alcohol is chlorinated in 20-30% hydrochloric acid at 85-105 °C to form 5-chloro-2-pentanone.
  • Step 2: The 5-chloro-2-pentanone undergoes ring-closure with soda lime (a mixture of NaOH 5-10% and CaO 90-95%) at 65-75 °C to yield cyclopropyl methyl ketone.
  • The process uses separation coupling technology, with reaction times of 2-5 hours.
  • The crude product is purified by vacuum distillation.
  • This method is noted for reducing the traditional four-step synthesis to two steps, using inexpensive reagents and avoiding hazardous chlorinating agents like phosphorus oxychloride.
Step Reaction Conditions Key Reagents Product Notes
1 85-105 °C, 20-30% HCl Acetyl n-propyl alcohol 5-chloro-2-pentanone Chlorination with HCl
2 65-75 °C 5-chloro-2-pentanone, soda lime Cyclopropyl methyl ketone Ring-closure via dehydrohalogenation

Alternative Routes

  • Other methods include multi-step syntheses from methyl acetoacetate or α-ethanoyl-γ-butyrolactone, but these are less efficient industrially.

Formation of the 2-(2,3-Dimethylphenyl)ethyl Organometallic Reagent

The 2-(2,3-dimethylphenyl)ethyl fragment is typically introduced via a Grignard reagent or similar organometallic intermediate derived from the corresponding halogenated aromatic precursor.

  • Preparation involves halogenation of 2,3-dimethylphenyl derivatives to form aryl bromides or chlorides.
  • These are converted to Grignard reagents by reaction with magnesium turnings in dry ether under inert atmosphere.
  • The Grignard reagent is then reacted with cyclopropyl methyl ketone to form the corresponding tertiary alcohol intermediate.

Coupling Reaction and Ketone Formation

Grignard Addition to Cyclopropyl Methyl Ketone

  • The Grignard reagent of 2-(2,3-dimethylphenyl)ethyl bromide is added dropwise to cyclopropyl methyl ketone at 0 °C to room temperature.
  • The reaction proceeds via nucleophilic addition to the ketone carbonyl, forming a tertiary alcohol intermediate.
  • Workup involves quenching with saturated ammonium chloride solution, extraction with ethyl acetate, drying, and concentration.
  • Purification is achieved by column chromatography using hexane/ethyl acetate mixtures (e.g., 40:1) as eluent.

Oxidation to Ketone

  • The tertiary alcohol intermediate can be oxidized to the ketone using Dess-Martin periodinane or other mild oxidants to yield the final ketone product.

Continuous-Flow and Catalytic Methods

Recent advances include continuous-flow synthesis techniques for cyclopropyl carbonyl compounds:

  • Using acid resin catalysts (e.g., sulfonic resins AR-15, AR-35) to promote ring-opening and annulation reactions.
  • Starting from 2-hydroxycyclobutanones and aryl thiols, cyclopropyl ketones can be synthesized with high yields and low byproduct formation.
  • Solvents like dichloromethane and 2-methyltetrahydrofuran (2-Me-THF) have been shown effective.
  • Electron-withdrawing substituents on the aryl thiols reduce reactivity but still afford moderate yields.

While this method is more general for cyclopropyl ketones, it demonstrates scalable and environmentally friendly approaches that could be adapted for substituted phenyl derivatives.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Advantages Limitations
Chlorination & Ring-Closure Chlorination of acetyl n-propyl alcohol; ring-closure with soda lime HCl (20-30%), 85-105 °C; soda lime, 65-75 °C Industrial scale, fewer steps, cheap reagents Requires handling corrosive HCl
Grignard Addition & Oxidation Formation of aryl Grignard; addition to cyclopropyl methyl ketone; oxidation Mg, dry Et2O, inert atmosphere; Dess-Martin oxidation High selectivity, well-established Requires dry conditions, sensitive reagents
Continuous-Flow Catalysis Acid resin catalysis of 2-hydroxycyclobutanones with aryl thiols Sulfonic resins, DCM or 2-Me-THF solvent Scalable, environmentally friendly Limited substrate scope reported

Research Findings and Notes

  • The chlorination and ring-closure method is favored for industrial production of cyclopropyl methyl ketone due to its simplicity and cost-effectiveness.
  • Grignard addition reactions require rigorously anhydrous conditions and careful temperature control to avoid side reactions.
  • Oxidation of the tertiary alcohol intermediate to the ketone is efficiently achieved by Dess-Martin periodinane, which offers mild conditions and high yields.
  • Continuous-flow methods offer promising green chemistry alternatives but may require further optimization for specific substituted phenyl derivatives.
  • Purification by column chromatography using hexane/ethyl acetate mixtures is standard to isolate pure ketone products.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 2-(2,3-dimethylphenyl)ethyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-(2,3-dimethylphenyl)acetic acid.

    Reduction: Formation of Cyclopropyl 2-(2,3-dimethylphenyl)ethyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl 2-(2,3-dimethylphenyl)ethyl ketone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Cyclopropyl 2-(2,3-dimethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The ketone group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone
  • Cyclopropyl 2-(3,4-dimethylphenyl)ethyl ketone
  • Cyclopropyl 2-(2,3-dimethoxyphenyl)ethyl ketone

Uniqueness

Cyclopropyl 2-(2,3-dimethylphenyl)ethyl ketone is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinctiveness, as it can undergo unique ring-opening reactions that are not observed in similar compounds.

Biological Activity

Cyclopropyl 2-(2,3-dimethylphenyl)ethyl ketone is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant studies.

This compound can be synthesized through a nucleophilic substitution reaction involving cyclopropylmethyl bromide and 2,3-dimethylphenylacetic acid. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under basic conditions, facilitating the formation of the ketone product.

Table 1: Synthesis Conditions for this compound

Reagent Condition Yield
Cyclopropylmethyl bromideDMF, BaseHigh
2,3-Dimethylphenylacetic acidElevated temperatureHigh

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The cyclopropyl group can undergo ring-opening reactions that lead to the formation of reactive intermediates capable of modifying biological macromolecules. Additionally, the ketone functional group can participate in hydrogen bonding and other non-covalent interactions that influence its biological effects .

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial potential .
  • Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in the production of TNF-α and IL-6 cytokines. This suggests that the compound may effectively reduce inflammatory responses .

Q & A

Q. What are the optimized synthetic routes for Cyclopropyl 2-(2,3-dimethylphenyl)ethyl ketone, and how do reaction conditions influence yield?

The compound can be synthesized via a Grignard reaction, where cyclopropylmagnesium bromide reacts with 2-(2,3-dimethylphenyl)acetyl chloride under anhydrous conditions. Catalysts like palladium or zinc bromide may enhance yield (60–75%) . Key variables include temperature (0–25°C), solvent (THF or ether), and reaction time (4–12 hrs). Comparative studies suggest continuous flow reactors improve consistency in industrial-scale synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should be prioritized?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR : Peaks at δ 0.8–1.2 ppm (cyclopropyl protons), δ 2.2–2.5 ppm (methyl groups on phenyl), and δ 3.1–3.5 ppm (ethyl ketone protons).
  • ¹³C NMR : Carbonyl signal at ~210 ppm, cyclopropyl carbons at 8–12 ppm, and aromatic carbons at 125–140 ppm . Mass spectrometry (MS) should show a molecular ion peak at m/z 216.3 (C₁₄H₁₆O). IR spectroscopy confirms the ketone group (~1700 cm⁻¹) .

Q. How does the 2,3-dimethylphenyl substituent influence the compound’s stability under varying pH and temperature conditions?

The electron-donating methyl groups enhance steric hindrance, increasing thermal stability (decomposition >200°C). Under acidic conditions (pH <3), the ketone may undergo hydrolysis, while basic conditions (pH >10) promote enolate formation. Stability studies recommend storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in [3+2] cycloaddition reactions with alkynes?

Nickel catalysts (e.g., Ni(cod)₂) and organoaluminum reagents (AlMe₃) facilitate cycloaddition by cleaving the cyclopropane ring, forming a six-membered oxa-nickelacycle intermediate. This intermediate reacts with alkynes to yield cyclopentene derivatives. Computational studies suggest the 2,3-dimethylphenyl group stabilizes transition states via π-π interactions, reducing activation energy by ~15% .

Q. How do structural analogs (e.g., cyclopropyl phenyl ketone) compare in biological activity, and what molecular interactions drive these differences?

this compound exhibits higher binding affinity to cytochrome P450 enzymes (IC₅₀ = 2.1 µM) than analogs like cyclopropyl methyl ketone (IC₅₀ = 8.7 µM). The dimethylphenyl group enhances hydrophobic interactions with enzyme pockets, as shown in docking simulations . Contrastingly, replacement with a thiomethyl group (as in cyclobutyl thiomethyl analogs) shifts activity toward antifungal pathways .

Q. What contradictions exist in reported synthetic yields, and how can experimental design resolve them?

Discrepancies in yields (40–75%) arise from catalyst purity and moisture sensitivity. Controlled studies using rigorously dried solvents and <5 ppm water content show reproducible yields of 70–75% . Design recommendations:

  • Use Schlenk lines for air-sensitive steps.
  • Optimize stoichiometry (1:1.05 ketone:Grignard reagent).
  • Monitor reaction progress via in-situ FTIR .

Q. Can computational models predict the compound’s electronic effects on reaction pathways, such as nucleophilic substitutions?

Density Functional Theory (DFT) simulations reveal the methyl groups on the phenyl ring increase electron density at the ketone carbonyl (Mulliken charge: −0.32 vs. −0.28 in non-methyl analogs), slowing nucleophilic attack. Meta-substitution directs electrophiles to the para position, validated by Hammett studies (ρ = +1.2) .

Methodological Guidance

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Byproducts : Diaryl ethers (from competing Ullmann coupling) and over-reduced alcohols.
  • Solutions :
  • Use substoichiometric CuI (0.1 eq) to suppress Ullmann side reactions.
  • Introduce H₂O scavengers (molecular sieves) to prevent alcohol formation .
    • Quality Control : Purify via flash chromatography (hexane:EtOAc 8:2) or recrystallization (ethanol/water) .

Q. How can researchers validate the compound’s role as an intermediate in medicinal chemistry?

  • Step 1 : Screen against kinase panels (e.g., EGFR, VEGFR) to identify inhibition.
  • Step 2 : Radiolabel the ketone (¹⁴C) for metabolic tracking in vitro.
  • Step 3 : Co-crystallize with target proteins (e.g., COX-2) to resolve binding modes .

Q. What advanced techniques elucidate the compound’s solid-state structure and polymorphism?

  • X-ray Crystallography : Resolves cyclopropane ring puckering (angle: 54°) and ketone torsion (120°).
  • DSC/TGA : Identifies polymorphs (melting points: 85°C vs. 92°C) and hydrate formation .

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